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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tyrosine

Kinase 2 (TYK2) degraders in preclinical psoriasis models. It aims to offer a comprehensive

guide for researchers investigating the therapeutic potential of this emerging class of

molecules.

Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of

pro-inflammatory cytokine signaling, particularly for interleukin-23 (IL-23), IL-12, and Type I

interferons (IFNs).[1][2][3] These cytokines are central to the pathogenesis of psoriasis, an

immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation.[1][2]

The IL-23/Th17 axis, in which TYK2 plays a pivotal role, is a key driver of psoriatic

inflammation.[2][4][5]

While TYK2 inhibitors have shown clinical efficacy, targeted protein degradation of TYK2 offers

a novel therapeutic strategy.[6] Proteolysis-targeting chimeras (PROTACs) are bifunctional

molecules that induce the ubiquitination and subsequent proteasomal degradation of a target

protein.[6] TYK2 degraders, therefore, not only inhibit its kinase activity but also eliminate its

scaffolding functions, potentially leading to a more profound and sustained therapeutic effect.[6]

[7]
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This document outlines the application of a model TYK2 degrader, compound 15t, a highly

potent and selective CRBN-recruiting PROTAC, in various psoriasis-relevant assays.[6]

Data Presentation: In Vitro and In Vivo Efficacy of a
TYK2 Degrader (15t)
The following tables summarize the quantitative data for the TYK2 degrader, 15t, in both

cellular and animal models of psoriasis.

Table 1: In Vitro Profile of TYK2 Degrader 15t[6]

Parameter Value Cell Line Description

DC50 0.42 nM Jurkat

Concentration

required for 50%

degradation of TYK2

protein.

Dmax >95% Jurkat

Maximum percentage

of TYK2 protein

degradation.

Selectivity Selective for TYK2 Jurkat

No degradation of

other JAK family

members (JAK1,

JAK2, JAK3)

observed.

Table 2: In Vivo Pharmacokinetics and Efficacy of TYK2 Degrader 15t in an Imiquimod (IMQ)-

Induced Psoriasis Mouse Model[6]
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Parameter Value Species Notes

Pharmacokinetics (5

mg/kg, i.p.)

T1/2 (h) 2.7 ± 0.12 Mice Half-life

Tmax (h) 0.4 ± 0.14 Mice
Time to maximum

plasma concentration

Cmax (ng/mL) 1305 ± 209 Mice
Maximum plasma

concentration

AUC0–t (h·ng/mL) 4766 ± 827 Mice

Area under the curve

from time 0 to the last

measurement

In Vivo Efficacy (5

mg/kg, daily i.p. for 6

days)

PASI Score Reduction Significant reduction Balb/c Mice

Amelioration of clinical

signs of psoriasis

(scales, thickness,

erythema).

Splenomegaly

Reduction
Significant reduction Balb/c Mice

Reduction in spleen

enlargement, a

common feature of

systemic inflammation

in this model.

Inflammatory Cytokine

Reduction

More effective than

deucravacitinib
Balb/c Mice

Blocked the

expression of IL-17

and IL-23 in skin

biopsies.

Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the mechanism of action of

TYK2 degraders.
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Caption: TYK2 signaling pathway in psoriasis pathogenesis.
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Caption: Mechanism of action for a TYK2 degrader.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro TYK2 Degradation Assay
Objective: To determine the potency (DC50) and maximal degradation (Dmax) of a TYK2

degrader in a relevant cell line.

Materials:

Jurkat cells (or other suitable human immune cell line)

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

TYK2 degrader compound (e.g., 15t)

DMSO (vehicle control)

Proteasome inhibitor (e.g., MG-132 or Bortezomib) as a control

E3 ligase ligand (e.g., Thalidomide for CRBN) as a control

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-TYK2, anti-JAK1, anti-JAK2, anti-JAK3, anti-GAPDH (or other

loading control)
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HRP-conjugated secondary antibodies

Chemiluminescence substrate

Procedure:

Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2

incubator.

Cell Seeding: Seed Jurkat cells in 6-well plates at a density of 1 x 106 cells/well.

Compound Treatment:

Prepare serial dilutions of the TYK2 degrader in DMSO.

Treat cells with varying concentrations of the degrader (e.g., 0.1 nM to 1000 nM) for a

specified time (e.g., 10-24 hours).[6]

Include a vehicle control (DMSO only).

For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132)

or an E3 ligase ligand (e.g., 5 µM Thalidomide) for 2 hours before adding the degrader.[6]

Cell Lysis:

After treatment, harvest cells by centrifugation.

Wash cells once with cold PBS.

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash again and visualize protein bands using a chemiluminescence substrate and an

imaging system.

Data Analysis:

Quantify band intensities using densitometry software (e.g., ImageJ).

Normalize TYK2 protein levels to the loading control (GAPDH).

Calculate the percentage of degradation relative to the vehicle control.

Plot the percentage of degradation against the log concentration of the degrader and fit a

dose-response curve to determine the DC50 and Dmax.

Protocol 2: Imiquimod (IMQ)-Induced Psoriasis Mouse
Model
Objective: To evaluate the in vivo therapeutic efficacy of a TYK2 degrader in a psoriasis-like

skin inflammation model.
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Caption: Experimental workflow for the IMQ-induced psoriasis model.
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Materials:

Male Balb/c mice (8-10 weeks old)

Imiquimod cream (5%)

TYK2 degrader compound

Vehicle for systemic administration (e.g., 0.5% methylcellulose)

Anesthesia

Calipers

Scoring system for Psoriasis Area and Severity Index (PASI) adapted for mice

Materials for sample collection and processing (histology, ELISA, IHC)

Procedure:

Acclimatization: Acclimatize mice for at least one week before the experiment.

Induction of Psoriasis-like Inflammation:

Anesthetize the mice and shave a defined area on their dorsal skin.

Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6

consecutive days.[6]

Treatment:

Randomize mice into treatment groups (e.g., Normal control, IMQ + Vehicle, IMQ + TYK2

degrader).

Administer the TYK2 degrader (e.g., 5 mg/kg) or vehicle daily via intraperitoneal (i.p.)

injection, starting from day 0.[6]

Monitoring and Assessment:
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Monitor the body weight of the mice daily.

Score the severity of skin inflammation daily using a modified PASI score, evaluating

erythema, scaling, and skin thickness. Each parameter can be scored from 0 (none) to 4

(severe).

Endpoint and Sample Collection:

On day 7, euthanize the mice.

Measure the spleen weight.

Collect the treated skin samples.

Ex Vivo Analysis:

Histology: Fix a portion of the skin in 10% formalin, embed in paraffin, and perform

Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis),

inflammatory cell infiltration, and other psoriatic features.[6]

Immunohistochemistry (IHC): Use another portion of the skin to perform IHC staining for

TYK2 to confirm in vivo target degradation.[6]

Cytokine Analysis: Homogenize a piece of the skin tissue to measure the levels of pro-

inflammatory cytokines such as IL-17 and IL-23 by ELISA.[6]

Conclusion
TYK2 degraders represent a promising therapeutic modality for psoriasis. The protocols and

data presented here provide a framework for the preclinical evaluation of these compounds. By

effectively reducing TYK2 protein levels, these degraders can potently inhibit downstream

inflammatory signaling and ameliorate psoriasis-like pathology in relevant animal models.

Further investigation into the long-term efficacy and safety of TYK2 degraders is warranted to

fully elucidate their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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